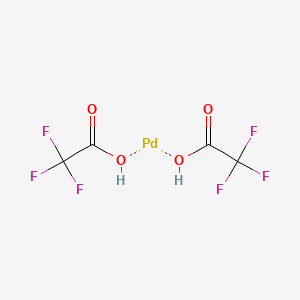

PD(Tfa)2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H2F6O4Pd |

|---|---|

Molecular Weight |

334.47 g/mol |

IUPAC Name |

palladium;bis(2,2,2-trifluoroacetic acid) |

InChI |

InChI=1S/2C2HF3O2.Pd/c2*3-2(4,5)1(6)7;/h2*(H,6,7); |

InChI Key |

COLUEFHMCJXSGI-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Pd] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Palladium(II) Trifluoroacetate

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Palladium(II) trifluoroacetate (B77799), with the chemical formula (CF₃COO)₂Pd, is a pivotal catalyst and precursor in modern organic and organometallic chemistry.[1] Its high reactivity and solubility in various organic solvents make it a versatile tool in numerous synthetic transformations, including C-H activation and cross-coupling reactions.[2][3][4] Understanding its molecular structure is fundamental to elucidating reaction mechanisms and designing more efficient catalytic systems. This guide provides a comprehensive overview of the structural aspects of Palladium(II) trifluoroacetate, detailing its coordination geometry, potential for aggregation, and the experimental methods used for its characterization.

Introduction to Palladium(II) Trifluoroacetate

Palladium(II) trifluoroacetate, also denoted as Pd(TFA)₂, is the palladium(II) salt of trifluoroacetic acid.[2] It typically appears as a tan to brown, hygroscopic powder.[2][5] The presence of the electron-withdrawing trifluoromethyl groups makes the trifluoroacetate anion a weaker coordinating ligand and a better leaving group compared to the simple acetate (B1210297) in the more common Palladium(II) acetate. This electronic difference significantly influences the reactivity and structural behavior of the complex. While it shares applications with Palladium(II) acetate, Pd(TFA)₂ is often superior in certain coupling reactions and is a key component in catalytic systems for reactions like hydroaminations of olefins.[3]

Molecular Structure and Coordination

The precise structure of Palladium(II) trifluoroacetate can vary depending on its physical state (solid vs. solution) and the surrounding chemical environment.

Monomeric Structure

In coordinating solvents like ethyl acetate, Palladium(II) trifluoroacetate has been determined to exist as a monomeric species.[6] The central palladium(II) ion, with its d⁸ electron configuration, adopts a characteristic square planar coordination geometry . In this monomeric form, two trifluoroacetate ligands coordinate to the palladium center. The coordination can occur in a bidentate fashion, where both oxygen atoms of a carboxylate group bind to the metal, or a monodentate fashion, potentially with solvent molecules occupying the remaining coordination sites to satisfy the square planar geometry. Studies have proposed the formation of monomeric square planar species such as [Pd(OTFA)₂(HOAc)₂] in solution.[6]

Oligomeric and Polymeric Structures

While monomeric in certain solutions, palladium carboxylates have a strong tendency to form bridged, multinuclear structures in the solid state. For instance, the analogous and extensively studied Palladium(II) acetate exists predominantly as a cyclic trimer , [Pd(OAc)₂]₃, where pairs of acetate ligands bridge the palladium atoms.[7][8][9] A polymeric form of palladium(II) acetate has also been identified.[7][10]

Although a definitive crystal structure of pure, unsolvated Palladium(II) trifluoroacetate is not as commonly cited, the formation of multinuclear complexes is evident. Research has shown that in the presence of trifluoroacetic acid and other reagents, linear trinuclear palladium complexes with bridging trifluoroacetate ligands can be isolated and characterized.[6] This indicates that, like its acetate counterpart, Palladium(II) trifluoroacetate can form μ₂-bridging structures, leading to dimers, trimers, or extended polymeric chains in the solid state or under specific solution conditions.

Visualization of Structural Forms

The following diagrams illustrate the probable monomeric structure and a possible bridged dimeric form of Palladium(II) trifluoroacetate.

Caption: Monomeric Pd(TFA)₂ with square planar geometry.

Caption: Dimeric structure with bridging trifluoroacetate ligands.

Quantitative Structural Data

| Parameter | Atom Pair | Typical Bond Length (Å) | Notes |

| Coordination Bonds | |||

| Pd-O (non-bridging) | Pd–O | 1.98 - 2.05 | Typical for Pd(II) carboxylate complexes. |

| Pd-O (bridging) | Pd–O | 2.05 - 2.20 | Bridging bonds are generally longer than terminal ones. |

| Ligand Bonds | |||

| Carbonyl C=O | C=O | 1.20 - 1.26 | In monodentate coordination. |

| Carboxylate C-O | C–O | 1.25 - 1.30 | In bidentate or bridging coordination, C-O bonds are delocalized. |

| Carbon-Carbon | C–C | 1.52 - 1.56 | Standard single bond length. |

| Carbon-Fluorine | C–F | 1.32 - 1.36 | Strong and short due to fluorine's high electronegativity. |

| Non-bonding Distance | |||

| Palladium-Palladium | Pd···Pd | > 2.90 | In bridged structures, like the ~2.92 Å in polymeric Pd(OAc)₂.[10] |

Note: These values are compiled from crystallographic data of various organopalladium(II) carboxylate complexes and serve as a general reference.

Experimental Protocols for Structural Determination

The definitive method for elucidating the solid-state structure of a crystalline compound like Palladium(II) trifluoroacetate is Single-Crystal X-ray Diffraction .

General Protocol for Single-Crystal X-ray Diffraction

-

Crystal Growth:

-

High-quality single crystals are paramount. A common method is slow evaporation of a saturated solution of Palladium(II) trifluoroacetate in a suitable solvent (e.g., diethyl ether) or a solvent mixture.

-

Alternatively, vapor diffusion (e.g., diffusing a non-solvent like hexane (B92381) into a solution of the compound) or slow cooling of a saturated solution can be employed. The hygroscopic nature of the compound necessitates carrying out these procedures in an inert, dry atmosphere (e.g., in a glovebox).[2]

-

-

Crystal Mounting and Data Collection:

-

A suitable single crystal (typically < 0.5 mm) is selected under a microscope and mounted on a goniometer head.

-

The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas to minimize thermal vibrations and potential degradation.

-

The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).

-

The crystal is rotated, and a series of diffraction patterns are collected at different orientations by a detector.

-

-

Structure Solution and Refinement:

-

The collected diffraction data (intensities and positions of spots) are processed to determine the unit cell dimensions and space group.

-

The structure is "solved" using computational methods (e.g., direct methods or Patterson function) to find the initial positions of the atoms (particularly the heavy palladium atom).

-

The initial atomic model is "refined" using least-squares methods, where the atomic positions and thermal parameters are adjusted to achieve the best possible fit between the calculated and the observed diffraction data.

-

Workflow Diagram

Caption: Experimental workflow for X-ray crystallography.

Conclusion

The structure of Palladium(II) trifluoroacetate is best described as context-dependent. In solution with coordinating solvents, it favors a monomeric, square planar geometry. In the solid state, it likely forms multinuclear, bridged structures, analogous to other palladium carboxylates. This structural flexibility is key to its role in catalysis, where ligand dissociation and coordination are integral steps in the catalytic cycle. While detailed crystallographic data on the simple salt remains elusive, characterization of related complexes and spectroscopic studies in solution provide a robust model of its structural chemistry, empowering chemists to better utilize this important reagent in synthesis.

References

- 1. PALLADIUM(II) TRIFLUOROACETATE | 42196-31-6 [amp.chemicalbook.com]

- 2. PALLADIUM(II) TRIFLUOROACETATE | 42196-31-6 [chemicalbook.com]

- 3. Palladium(II) Trifluoroacetate: An Efficient Pd-Catalyst for Coupling Reactions | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Palladium(II) trifluoroacetate, 97% 42196-31-6 India [ottokemi.com]

- 5. Palladium(II) trifluoroacetate, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 6. The role of trinuclear species in a palladium acetate/trifluoroacetic acid catalytic system - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT03832A [pubs.rsc.org]

- 7. Palladium(II) acetate - Wikipedia [en.wikipedia.org]

- 8. PALLADIUM (II) ACETATE - Ataman Kimya [atamanchemicals.com]

- 9. Palladium(II)_acetate [chemeurope.com]

- 10. researchgate.net [researchgate.net]

Palladium(II) Trifluoroacetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Palladium(II) trifluoroacetate (B77799) (Pd(Tfa)2) is a highly versatile and efficient catalyst precursor widely employed in organic synthesis, particularly in cross-coupling reactions pivotal to the pharmaceutical and agrochemical industries. Its unique solubility profile and high reactivity make it a valuable tool for forging carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and a mechanistic exploration of its role in key catalytic cycles.

Core Chemical and Physical Properties

The trifluoroacetate ligands in this compound significantly influence its chemical behavior, rendering it a more electrophilic and often more reactive catalyst compared to its acetate (B1210297) counterpart, palladium(II) acetate. This increased reactivity can lead to milder reaction conditions and broader substrate scope in various transformations.

| Property | Value | Reference(s) |

| Molecular Formula | C4F6O4Pd | [1] |

| Molecular Weight | 332.45 g/mol | [1] |

| Appearance | Tan to brown powder or crystals | [2] |

| Melting Point | ~220 °C (decomposes) | |

| Solubility | Soluble in diethyl ether and acetone. Insoluble in benzene, chloroform, and trifluoroacetic acid. | [2] |

| Stability | Hygroscopic; should be stored under an inert atmosphere at room temperature. | [2] |

| Primary Application | Catalyst in cross-coupling reactions (e.g., Heck, Suzuki-Miyaura), C-H activation, and decarboxylation reactions. | [1][3] |

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful application of this compound in research and development. The following sections provide methodologies for the synthesis and purification of this important palladium salt.

Synthesis of Palladium(II) Trifluoroacetate

Method 1: From Palladium(II) Acetate

This method involves the displacement of acetate ligands from palladium(II) acetate with trifluoroacetic acid.

-

Materials: Palladium(II) acetate (Pd(OAc)2), Trifluoroacetic acid (TFA).

-

Procedure:

-

In a 50 ml oven-dried flask, suspend 1.0 g of Palladium(II) acetate in 40 ml of distilled trifluoroacetic acid.[4]

-

Heat the mixture to reflux (approximately 90 °C) in an oil bath with stirring. A gray-brown solid will form as the reaction proceeds.[5]

-

After the reaction is complete, distill off the trifluoroacetic acid.[4]

-

Add an additional 20 ml of trifluoroacetic acid to the solid residue and distill it off again to ensure complete ligand exchange.[4]

-

Isolate the resulting solid by filtration and wash it with approximately 10 ml of trifluoroacetic acid.[5]

-

Dry the final product, a brownish powder, under vacuum at 40 °C for 3 hours.[4][5]

-

Method 2: From Spongy Palladium

This procedure starts from elemental palladium and offers an alternative route to this compound.

-

Materials: Spongy palladium, Hydrochloric acid (HCl), Chlorine gas (Cl2), Sodium hydroxide (B78521) (NaOH), Formic acid, Trifluoroacetic acid (TFA), Nitric acid (HNO3).

-

Procedure:

-

Preparation of Activated Palladium:

-

Place spongy palladium in hydrochloric acid (molar ratio 1:large excess).

-

Introduce chlorine gas at 40-70 °C to form chloropalladic acid.

-

Adjust the pH to 10-11 with 30% sodium hydroxide.

-

Add formic acid at 90-100 °C until the pH reaches 2.0-4.0 and maintain the temperature for 1 hour to reduce the palladium complex to activated palladium.

-

Wash the activated palladium thoroughly.[6]

-

-

Synthesis of this compound:

-

Add the activated palladium to trifluoroacetic acid (molar ratio of TFA to palladium is 40-60:1).

-

Add nitric acid (molar ratio of nitric acid to palladium is 0.8:1.2) at 90-110 °C.

-

Stir the mixture at this temperature for 2-4 hours until the reaction is complete.

-

Cool the reaction mixture to induce crystallization.

-

Filter the reddish-brown crystals of palladium(II) trifluoroacetate.

-

The filtrate can be subjected to reduced pressure distillation to recover more product.[6]

-

-

Purification of Palladium(II) Trifluoroacetate

For applications requiring high purity, the following purification method can be employed.

-

Materials: Crude Palladium(II) trifluoroacetate, Trifluoroacetic acid (TFA).

-

Procedure:

-

Suspend the crude this compound in trifluoroacetic acid.

-

Evaporate the solvent on a steam bath. Repeat this process a couple of times.

-

Dry the resulting brown powder under vacuum at a temperature between 40-80 °C.[2]

-

Catalytic Mechanisms and Workflows

This compound is a precursor to the active Pd(0) catalyst in many cross-coupling reactions. The general mechanism involves an oxidative addition, migratory insertion (for Heck-type reactions) or transmetalation (for Suzuki-type reactions), and reductive elimination.

General Catalytic Cycle for Cross-Coupling Reactions

The following diagram illustrates the fundamental steps in a palladium-catalyzed cross-coupling reaction. The cycle is initiated by the in-situ reduction of Pd(II) from this compound to the catalytically active Pd(0) species.

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a this compound-Catalyzed Decarboxylative Suzuki Cross-Coupling

This workflow outlines the typical steps involved in setting up a decarboxylative Suzuki cross-coupling reaction using this compound.

References

- 1. scbt.com [scbt.com]

- 2. PALLADIUM(II) TRIFLUOROACETATE | 42196-31-6 [chemicalbook.com]

- 3. Palladium(II) trifluoroacetate, 97% 42196-31-6 India [ottokemi.com]

- 4. prepchem.com [prepchem.com]

- 5. rsc.org [rsc.org]

- 6. CN106748747B - Preparation method of palladium trifluoroacetate - Google Patents [patents.google.com]

Synthesis and Preparation of Palladium(II) Trifluoroacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, preparation, and characterization of Palladium(II) trifluoroacetate (B77799) (Pd(Tfa)2). This versatile catalyst is widely employed in a range of organic transformations, including cross-coupling reactions and C-H activation, making a thorough understanding of its preparation crucial for reproducible and efficient catalytic processes.

Core Properties and Physical Data

Palladium(II) trifluoroacetate is a tan to brown, hygroscopic powder.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C4F6O4Pd | |

| Molecular Weight | 332.45 g/mol | |

| CAS Number | 42196-31-6 | |

| Appearance | Tan to brown powder | [1] |

| Melting Point | ~220 °C (decomposes) | [2] |

| Solubility | Soluble in diethyl ether and acetone. Insoluble in benzene, chloroform, and trifluoroacetic acid. |

Synthetic Routes and Methodologies

Synthesis of this compound from Various Precursors

Experimental Protocols

Below are detailed experimental protocols for the synthesis of Palladium(II) trifluoroacetate from different starting materials.

Method 1: From Palladium(II) Acetate

This is the most common and straightforward method, involving a ligand exchange reaction between palladium(II) acetate and trifluoroacetic acid.

Detailed Protocol (from Palladium(II) Acetate): [3]

-

Preparation: In a 50 ml oven-dried flask, place 1.0 g (4.46 mmol) of Palladium(II) acetate.

-

Reaction: Add 25 ml of trifluoroacetic acid to the flask. The mixture is then stirred and heated to reflux at 90 °C in an oil bath. A gray-brown solid will form as the mixture is heated.

-

Isolation: After the reaction is complete, the solid product is isolated by filtration.

-

Washing: The collected solid is washed with approximately 10 ml of trifluoroacetic acid.

-

Drying: The residue is dried under vacuum at 40 °C for 3 hours, yielding a brownish powder of Palladium(II) trifluoroacetate.

An alternative workup involves dissolving palladium acetate in trifluoroacetic acid, followed by distillation of the solvent, addition of more trifluoroacetic acid, and a second distillation, before drying the residual solid under vacuum.[1]

Method 2: From Palladium Sponge

This method involves the in-situ generation of an active palladium species from palladium sponge, which then reacts with trifluoroacetic acid.

Detailed Protocol (from Palladium Sponge): [4]

This patented method involves a two-stage process: preparation of an active palladium source, followed by the synthesis of the final product.

-

Stage 1: Preparation of Active Palladium Source

-

Palladium sponge is placed in hydrochloric acid.

-

Chlorine gas is introduced at 40-70 °C to generate chloropalladite.

-

The pH is adjusted to 10-11 with 30% sodium hydroxide.

-

Formic acid is added at 90-100 °C to adjust the pH to 2.0-4.0, followed by a 1-hour heat preservation reaction to reduce the palladium species to active palladium.

-

The active palladium is washed.

-

-

Stage 2: Synthesis of Palladium(II) Trifluoroacetate

-

The active palladium is added to trifluoroacetic acid (molar ratio of TFA to active Pd is 40-60:1).

-

Nitric acid is added at 90-110 °C (molar ratio of nitric acid to active Pd is 0.8:1.2).

-

The mixture is stirred and heated for 2-4 hours to ensure complete reaction.

-

The solution is cooled to allow for crystallization.

-

The reddish-brown crystals of palladium trifluoroacetate are collected by filtration.

-

The filtrate is subjected to reduced pressure distillation to recover more product.

-

This method reports very high yields, in the range of 99.10% to 99.48%, with a palladium content of 31.66% to 31.80%.[4]

Purity and Characterization

The purity of synthesized Palladium(II) trifluoroacetate is crucial for its catalytic activity. The product is typically a tan to brown powder. The reported melting point is around 220 °C, with decomposition.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for assessing the purity of this compound.

-

¹H NMR: In the absence of coordinated solvent or other proton-containing ligands, the ¹H NMR spectrum of pure this compound should be free of signals. The presence of signals could indicate impurities from starting materials (e.g., residual acetate from Pd(OAc)2) or solvents.

-

¹⁹F NMR: The ¹⁹F NMR spectrum provides a direct method for observing the trifluoroacetate ligand. A single resonance is expected for the trifluoromethyl group. The chemical shift of this peak can be indicative of the coordination environment. For reference, the chemical shift of trifluoroacetic acid is approximately -76.5 ppm relative to CFCl₃. The presence of multiple fluorine-containing species would result in additional signals, indicating impurities.

Thermal Analysis

Purification Methods

A common purification method for Palladium(II) trifluoroacetate involves suspending the crude product in trifluoroacetic acid and then evaporating the acid on a steam bath. This process can be repeated several times. The resulting residue is then dried under vacuum at a temperature between 40-80 °C.[1] It is important to note that this compound is hygroscopic and should be handled and stored accordingly.[1]

Applications in Synthesis

Palladium(II) trifluoroacetate is a highly effective catalyst in a variety of organic transformations. It is often used in reactions where a more electrophilic palladium center is beneficial. Some key applications include:

-

Cross-Coupling Reactions: this compound is an efficient catalyst for various cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

-

C-H Activation: The electron-withdrawing nature of the trifluoroacetate ligands enhances the electrophilicity of the palladium center, making this compound a suitable catalyst for C-H activation and functionalization reactions.

-

Decarboxylation Reactions: It has been successfully employed as a catalyst for the mild decarboxylation of electron-rich aromatic acids.[2]

-

Oxidation of Alkenes: Similar to palladium(II) acetate, this compound is used in the oxidation of alkenes.

Conclusion

The synthesis of Palladium(II) trifluoroacetate is well-established, with the reaction of palladium(II) acetate and trifluoroacetic acid being the most common and accessible method for laboratory-scale preparations. For larger-scale industrial production, synthesis from palladium sponge offers a high-yield alternative. Careful control of reaction conditions and appropriate purification techniques are essential to obtain high-purity this compound, which is critical for its performance as a catalyst in a wide array of important organic transformations. Researchers and drug development professionals can benefit from the detailed protocols and characterization insights provided in this guide to ensure the consistent quality and reactivity of this valuable palladium catalyst.

References

Palladium(II) Trifluoroacetate: A Comprehensive Technical Guide for Advanced Catalysis

CAS Number: 42196-31-6 Molecular Formula: C₄F₆O₄Pd Synonyms: Pd(TFA)₂, Trifluoroacetic acid palladium(II) salt

This technical guide provides an in-depth overview of Palladium(II) trifluoroacetate (B77799), a versatile and highly efficient catalyst precursor for a wide range of organic transformations. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's properties, synthesis, and applications, with a focus on its role in modern synthetic chemistry.

Core Properties and Specifications

Palladium(II) trifluoroacetate, often abbreviated as Pd(TFA)₂, is a tan to brown, hygroscopic powder. The trifluoroacetate ligands, being strong electron-withdrawing groups, render the palladium center more electrophilic compared to its acetate (B1210297) counterpart, Pd(OAc)₂. This enhanced Lewis acidity contributes to its unique reactivity and, in many cases, superior catalytic activity.[1] It is soluble in various organic solvents, including diethyl ether and acetone, but insoluble in benzene, chloroform, and trifluoroacetic acid.[2]

Table 1: Physicochemical Properties of Palladium(II) Trifluoroacetate

| Property | Value | Reference |

| CAS Number | 42196-31-6 | [3][4][5] |

| Molecular Weight | 332.45 g/mol | [3][4] |

| Appearance | Tan to brown powder | [2][6] |

| Melting Point | ~220 °C (decomposes) | [3][6] |

| Solubility | Soluble in diethyl ether, acetone. Insoluble in benzene, chloroform, trifluoroacetic acid. | [2][6] |

| Linear Formula | (CF₃COO)₂Pd | [3] |

| SMILES String | FC(F)(F)C(=O)O[Pd]OC(=O)C(F)(F)F | [3] |

| InChI Key | PBDBXAQKXCXZCJ-UHFFFAOYSA-L | [3] |

Synthesis and Purification

Pd(TFA)₂ is typically synthesized from Palladium(II) acetate. The process involves the substitution of acetate ligands with trifluoroacetate ligands.

Experimental Protocol: Synthesis of Palladium(II) Trifluoroacetate

A common laboratory-scale synthesis involves the following steps:

-

Reaction Setup: 1.0 g of Palladium(II) acetate is dissolved in 40 ml of distilled trifluoroacetic acid.

-

Ligand Exchange: The solvent (trifluoroacetic acid) is carefully distilled off.

-

Washing: An additional 20 ml of trifluoroacetic acid is added to the residue and subsequently distilled off to ensure complete ligand exchange.

-

Drying: The resulting solid residue is dried under vacuum at 40°C.

-

Product: This procedure yields 1.3 g of a brown powder, which is Palladium(II) trifluoroacetate.[7]

Purification Method

For purification, a suspension of Pd(TFA)₂ in trifluoroacetic acid can be evaporated on a steam bath. This process is repeated a couple of times. The final residue is then dried under vacuum at a temperature ranging from 40-80°C to yield a purified brown powder. It is important to note that the compound is hygroscopic.[2]

Applications in Catalysis

Pd(TFA)₂ is a cornerstone catalyst precursor in a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[8] Its efficacy often surpasses that of Pd(OAc)₂ in certain transformations.[9]

Table 2: Major Catalytic Applications of Pd(TFA)₂

| Reaction Type | Description |

| Cross-Coupling Reactions | Includes Heck, Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Negishi, Stille, and Hiyama couplings for C-C and C-N bond formation.[3] |

| C-H Activation | Catalyzes the direct functionalization of C-H bonds, offering a more atom-economical synthetic route.[3] |

| Hydroamination | Used in the regioselective intermolecular hydroamination of olefins.[9] |

| Decarboxylation | Acts as a catalyst for the mild decarboxylation of electron-rich aromatic acids.[10][11] |

| Alkene Oxidation | Employed in the oxidation of alkenes.[9] |

Catalytic Cycles

In most cross-coupling reactions, the Pd(II) precursor, Pd(TFA)₂, is reduced in situ to the catalytically active Pd(0) species. This Pd(0) complex then enters the catalytic cycle, which typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

This reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide.

Detailed Experimental Protocols

While Pd(TFA)₂ can be used in a wide array of reactions, detailed protocols are crucial for reproducibility. Below is a representative protocol for intermolecular hydroamination.

Protocol: Palladium-Catalyzed Intermolecular Hydroamination of Vinylarenes

This procedure details the addition of an alkylamine to a vinylarene, a key transformation for synthesizing arylethylamine structures.

Materials:

-

Palladium(II) trifluoroacetate (Pd(TFA)₂)

-

1,1'-Bis(diphenylphosphino)ferrocene (DPPF)

-

Triflic acid (TfOH)

-

Alkylamine (e.g., morpholine)

-

Vinylarene (e.g., styrene)

-

Dioxane (solvent)

Procedure:

-

Catalyst Preparation: In a reaction vessel, combine Pd(TFA)₂ (5 mol%), DPPF (10 mol%), and TfOH (20 mol%) relative to the amine.

-

Reaction Mixture: Add the alkylamine (1.0 mmol) and the vinylarene (2.0 mmol) to the catalyst mixture in 0.50 mL of dioxane.

-

Reaction Conditions: Heat the sealed reaction vessel at 100-110°C.

-

Monitoring and Work-up: Monitor the reaction progress by an appropriate analytical technique (e.g., GC-MS or TLC). Upon completion, the reaction is cooled, and the product is isolated using standard purification techniques such as column chromatography.

Note: Reaction times can vary from a few hours to 48 hours depending on the specific substrates used.[6] The reaction of morpholine (B109124) with various vinylarenes under these conditions has been shown to produce the corresponding arylethylamine products in moderate to high yields (58-75%).[6]

Role in Drug Development and Pharmaceutical Synthesis

The C-C and C-N bond-forming reactions catalyzed by palladium complexes are integral to the synthesis of numerous active pharmaceutical ingredients (APIs). The Buchwald-Hartwig amination, for instance, is widely employed in the production of N-arylated amines, which are common moieties in pharmaceuticals.[2] While specific industrial processes are often proprietary, the academic literature showcases the utility of palladium catalysis in synthesizing complex molecules, including kinase inhibitors and other therapeutic agents. For example, palladium-catalyzed cross-coupling reactions are key steps in the synthesis of drugs like Lapatinib and Ibrutinib, demonstrating the industrial relevance of this chemistry. Although specific protocols may utilize different palladium precursors, Pd(TFA)₂ serves as a highly effective and often superior alternative for these critical transformations.

Safety and Handling

Palladium(II) trifluoroacetate should be handled with care in a well-ventilated fume hood. It is classified as a skin and eye irritant and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. As it is hygroscopic, it should be stored under an inert atmosphere at room temperature.[2][6]

Table 3: Hazard and Safety Information

| Category | Information |

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |

| Storage Class | 11 (Combustible Solids) |

| WGK | WGK 3 |

This information is a summary. Always consult the full Safety Data Sheet (SDS) before handling the chemical.[3]

References

- 1. Heck Reaction [organic-chemistry.org]

- 2. orbit.dtu.dk [orbit.dtu.dk]

- 3. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scielo.br [scielo.br]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. A highly active palladium catalyst for intermolecular hydroamination. Factors that control reactivity and additions of functionalized anilines to dienes and vinylarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Palladium (II) Trifluoroacetate: A Comprehensive Technical Guide for Catalytic Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palladium (II) trifluoroacetate (B77799), with a molecular weight of 332.45 g/mol , is a highly efficient and versatile catalyst precursor for a range of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2][3][4][5][6] Its unique properties, including high reactivity and solubility in many organic solvents, make it an invaluable tool in synthetic organic chemistry, particularly in the development of pharmaceuticals and other complex molecules. This guide provides an in-depth overview of palladium (II) trifluoroacetate, including its chemical and physical properties, synthesis, and detailed protocols for its application in key cross-coupling reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. Comparative data on catalyst efficiency and detailed experimental workflows are presented to assist researchers in optimizing their synthetic strategies.

Core Properties of Palladium (II) Trifluoroacetate

Palladium (II) trifluoroacetate is a tan to brown, hygroscopic powder.[7] It is soluble in diethyl ether and acetone (B3395972) but insoluble in benzene, chloroform, and trifluoroacetic acid.[7]

| Property | Value |

| Molecular Weight | 332.45 g/mol [1][2][3][5] |

| Chemical Formula | Pd(CF₃COO)₂ or [C₂F₃O₂]₂Pd[1][3] |

| Appearance | Tan to brown powder or crystals[2][4][7][8] |

| Melting Point | ~220 °C (decomposes)[6] |

| Solubility | Soluble in diethyl ether and acetone[7] |

Synthesis of Palladium (II) Trifluoroacetate

A common laboratory-scale synthesis of palladium (II) trifluoroacetate involves the reaction of palladium (II) acetate (B1210297) with trifluoroacetic acid.

Experimental Protocol: Synthesis from Palladium (II) Acetate

-

In a 50 mL oven-dried flask, dissolve 1.0 g (4.46 mmol) of palladium (II) acetate in 25 mL of trifluoroacetic acid.

-

Heat the mixture to reflux (approximately 90 °C) with stirring in an oil bath.

-

As the mixture is heated, a gray-brown solid will form.

-

Isolate the solid product by filtration.

-

Wash the isolated solid with approximately 10 mL of trifluoroacetic acid.

-

Dry the resulting brownish powder under vacuum at 40°C for 3 hours.

Applications in Catalytic Cross-Coupling Reactions

Palladium (II) trifluoroacetate is a powerful catalyst for several classes of cross-coupling reactions that are fundamental to modern drug discovery and development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.

| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ / SPhos | 0.0005 | Toluene/H₂O | K₃PO₄ | 100 | 2 | >99 |

| Pd₂(dba)₃ / XPhos | 0.0025 | MeOH/THF | K₃PO₄ | Room Temp | 12 | ~95 |

| Pd/C (3%) | 3 | Water | K₃PO₄ | 100 | 0.17 | 100 |

This data is compiled for the coupling of 4-chlorotoluene (B122035) and phenylboronic acid and is representative of typical performance.[2]

This protocol describes the synthesis of a biaryl compound from an aryl bromide and a phenylboronic acid.

-

To a 10 mL round-bottom flask, add the aryl bromide (1.0 mmol), phenylboronic acid (1.5 mmol), potassium carbonate (2.0 mmol), and 20 mg of the palladium catalyst (e.g., Pd(TFA)₂ with a suitable ligand).[9]

-

Add 5 mL of a suitable solvent (e.g., water or an aqueous mixture).[9]

-

Fit the flask with a reflux condenser and stir the mixture at 80 °C for 8 hours.[9]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the aqueous phase with ethyl acetate (3 x 5 mL).[9]

-

Combine the organic fractions, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[9]

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

| Palladium Source | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 80 | 4 | High |

| Pd(OAc)₂ | K₃PO₄ | DMA | 120 | 19-44 | High |

Performance can vary significantly based on substrates and ligands.[10]

Caption: Generalized experimental workflow for a Heck coupling reaction.

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling amines with aryl halides.

| Pd Precursor | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Good to Excellent |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | High |

| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | High |

Yields are highly dependent on the specific aryl halide and amine used.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Conclusion

Palladium (II) trifluoroacetate is a cornerstone catalyst in modern organic synthesis, enabling the efficient construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. Its high reactivity and versatility in key cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, make it an indispensable tool for researchers and drug development professionals. The detailed protocols and comparative data provided in this guide serve as a valuable resource for the practical application and optimization of this important catalyst.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. orgsyn.org [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 8. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

Palladium(II) Trifluoroacetate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Palladium(II) trifluoroacetate (B77799), commonly abbreviated as Pd(Tfa)₂, is a powerful and versatile catalyst frequently employed in organic synthesis, particularly in cross-coupling reactions that are fundamental to modern drug discovery and development.[1][2] Its high reactivity and unique solubility profile, however, necessitate stringent safety and handling protocols to ensure the well-being of laboratory personnel and to prevent environmental contamination. This in-depth technical guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses related to Pd(Tfa)₂.

Hazard Identification and Classification

Palladium(II) trifluoroacetate is classified as a hazardous substance, primarily causing irritation to the skin, eyes, and respiratory system.[3][4][5] All personnel handling this compound must be thoroughly familiar with its potential hazards.

GHS Hazard Statements:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

The primary routes of exposure are inhalation of the powder, direct contact with skin, and contact with eyes. Ingestion is a less common but still possible route of exposure in a laboratory setting.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of Pd(Tfa)₂ is crucial for its safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₄F₆O₄Pd | |

| Molecular Weight | 332.45 g/mol | [3][4][6] |

| Appearance | Light yellow to brown powder or crystals | [8] |

| Melting Point | ~220 °C (decomposes) | [1][3][6] |

| Solubility | Soluble in diethyl ether and acetone. Insoluble in benzene, chloroform, and trifluoroacetic acid. | [9] |

| Hygroscopicity | Hygroscopic (absorbs moisture from the air) | [5] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure to Pd(Tfa)₂. The following PPE should be worn at all times when handling the compound.

| PPE Category | Specification | Rationale |

| Hand Protection | Neoprene or nitrile rubber gloves. | To prevent skin contact and irritation. |

| Eye Protection | Chemical safety goggles or a face shield. Contact lenses should not be worn. | To protect eyes from dust particles and splashes, which can cause serious irritation. |

| Respiratory Protection | A NIOSH-approved N95 dust mask or a respirator with a particulate filter is recommended, especially when handling larger quantities or when dust generation is likely. | To prevent inhalation of the powder, which can cause respiratory tract irritation. |

| Skin and Body Protection | A laboratory coat and closed-toe shoes are required. For tasks with a higher risk of spills, additional protective clothing may be necessary. | To protect the skin from accidental contact. |

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of Pd(Tfa)₂ and ensuring a safe laboratory environment.

Handling:

-

Ventilation: Always handle Pd(Tfa)₂ in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][5]

-

Avoid Dust Formation: Take care to avoid the generation of dust when transferring the solid.[1]

-

Personal Hygiene: Do not eat, drink, or smoke in areas where Pd(Tfa)₂ is handled. Always wash hands thoroughly with soap and water after handling the compound.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[5]

Storage:

-

Container: Store in the original, tightly sealed container.[1]

-

Environment: Keep in a cool, dry, and well-ventilated place, away from sources of moisture due to its hygroscopic nature.[5]

-

Security: Store in a locked cabinet or a secure area to prevent unauthorized access.[1]

Accidental Release and Spill Cleanup Procedures

In the event of a spill, prompt and appropriate action is necessary to prevent the spread of contamination and to protect personnel.

Minor Spill (Solid):

-

Evacuate and Secure: Alert personnel in the immediate area and restrict access.

-

Ventilate: Ensure the area is well-ventilated.

-

PPE: Wear the appropriate PPE as outlined in Section 3.

-

Containment: Gently cover the spill with a dry, inert absorbent material such as sand or vermiculite (B1170534) to prevent dust from becoming airborne.

-

Cleanup: Carefully sweep or scoop the material into a clearly labeled, sealable container for hazardous waste disposal.[1][5] Avoid dry sweeping that could generate dust. A HEPA-filtered vacuum can be used for final cleanup.

-

Decontamination: Wipe the spill area with a damp cloth, and then clean with soap and water.

-

Waste Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste in accordance with local, state, and federal regulations.

Major Spill:

In the case of a large spill, or a spill in a poorly ventilated area, evacuate the laboratory immediately and contact the institution's Environmental Health and Safety (EHS) department or the appropriate emergency response team.

First-Aid Measures

In case of exposure, immediate first aid is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[5] |

| Skin Contact | Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[1][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Toxicological Information

| Effect | Description |

| Acute Toxicity | No specific data available. The primary concern is irritation upon contact or inhalation. |

| Skin Corrosion/Irritation | Causes skin irritation.[4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[4] |

| Respiratory Sensitization | May cause respiratory irritation.[4] |

| Carcinogenicity | Not classified as a carcinogen by major regulatory agencies.[1] |

Experimental Protocol: A Representative Suzuki-Miyaura Cross-Coupling Reaction

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using Pd(Tfa)₂ as a catalyst. This protocol is for informational purposes only and should be adapted and optimized for specific substrates and reaction conditions by qualified personnel.

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.

Materials:

-

Aryl halide (e.g., bromobenzene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) trifluoroacetate (Pd(Tfa)₂)

-

Phosphine (B1218219) ligand (e.g., triphenylphosphine)

-

Base (e.g., potassium carbonate)

-

Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Inert Atmosphere: Flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser under a stream of inert gas (Argon or Nitrogen).

-

Reagent Addition: To the cooled flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), Pd(Tfa)₂ (0.02 mmol, 2 mol%), and phosphine ligand (0.04 mmol, 4 mol%) under a positive pressure of inert gas.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of 4:1 dioxane/water) via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Safety Note: All manipulations of Pd(Tfa)₂ and other reagents should be performed in a fume hood while wearing appropriate PPE. The reaction should be conducted under an inert atmosphere to prevent the degradation of the catalyst and reagents.

Disposal Considerations

All waste materials containing Pd(Tfa)₂, including empty containers, contaminated PPE, and spill cleanup debris, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for the disposal of chemical waste. Do not dispose of down the drain or in the regular trash.

By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can safely handle Palladium(II) trifluoroacetate, harnessing its catalytic power while minimizing risks to themselves and the environment.

References

- 1. nbinno.com [nbinno.com]

- 2. scbt.com [scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. Palladium(II) trifluoroacetate | C4F6O4Pd | CID 2733347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ehs.utk.edu [ehs.utk.edu]

- 6. jk-sci.com [jk-sci.com]

- 7. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 8. nbinno.com [nbinno.com]

- 9. PALLADIUM(II) TRIFLUOROACETATE | 42196-31-6 [chemicalbook.com]

Thermal Stability of Palladium(II) Bis(trifluoroacetate) (Pd(Tfa)2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of the palladium(II) bis(trifluoroacetate) (Pd(Tfa)2) catalyst. Understanding the thermal properties of this widely used catalyst is crucial for its effective application in various chemical transformations, ensuring optimal performance and preventing catalyst deactivation. This document summarizes available quantitative data, outlines detailed experimental protocols for thermal analysis, and presents visual representations of key concepts and workflows.

Introduction to this compound and its Thermal Stability

Palladium(II) bis(trifluoroacetate), often abbreviated as this compound, is a versatile catalyst and precursor in organic synthesis. Its high reactivity and solubility in many organic solvents make it a valuable tool in cross-coupling reactions, C-H activation, and other transformations. The thermal stability of a catalyst is a critical parameter that dictates its operational window, storage conditions, and potential for deactivation at elevated temperatures. For this compound, thermal decomposition leads to the formation of palladium metal, which can result in the loss of catalytic activity or the formation of undesirable palladium black.

Quantitative Thermal Stability Data

The thermal stability of this compound is primarily assessed through thermogravimetric analysis (TGA). This technique measures the change in mass of a sample as it is heated at a controlled rate. The decomposition temperature is a key indicator of the catalyst's thermal stability.

| Parameter | Value | Atmosphere | Source |

| Decomposition Temperature Range | 216.3–223.7 °C | Not Specified | Supplier Data |

| Approximate Decomposition Temperature | ~220 °C | Not Specified | Supplier Data |

Experimental Protocol: Thermogravimetric Analysis (TGA)

This section details a standard protocol for determining the thermal stability of a palladium catalyst like this compound using TGA.

Objective: To determine the decomposition temperature and mass loss profile of the this compound catalyst.

Apparatus:

-

Thermogravimetric Analyzer

-

High-precision microbalance

-

Ceramic (e.g., alumina) or platinum sample pans

-

Gas flow controller for purge gas

Materials:

-

This compound catalyst sample

-

Inert purge gas (e.g., high-purity nitrogen or argon)

-

Oxidative purge gas (e.g., air or oxygen), if studying decomposition under oxidative conditions

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is dry and has been stored under appropriate conditions (cool, dry, and inert atmosphere).

-

Accurately weigh 5–10 mg of the catalyst into a clean, tared TGA sample pan.

-

-

Instrument Setup:

-

Place the sample pan in the TGA instrument.

-

Select the desired atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions).

-

Set the gas flow rate, typically between 20 and 100 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature, typically ambient (e.g., 25 °C).

-

Program a linear heating ramp, commonly 10 °C/min, up to a final temperature that is well above the expected decomposition temperature (e.g., 500 °C).

-

-

Data Acquisition:

-

Initiate the TGA experiment.

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

Identify the temperatures at which the rate of mass loss is at its maximum by analyzing the derivative of the TGA curve (DTG curve).

-

Calculate the percentage of residual mass at the end of the experiment to determine the final composition (e.g., metallic palladium).

-

Visualizing Experimental Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) provide clear visual representations of the experimental process and the interplay between different factors influencing catalyst stability.

Caption: Experimental workflow for Thermogravimetric Analysis (TGA) of this compound.

Caption: Relationship between temperature, catalyst stability, and activity.

Conclusion

The thermal stability of the this compound catalyst is a critical factor for its successful application in chemical synthesis. The available data indicates a decomposition temperature in the range of 216–224 °C. For applications requiring elevated temperatures, it is imperative for researchers to consider this thermal limitation. The provided TGA protocol offers a standardized method for experimentally verifying the thermal stability of this compound and other palladium catalysts. The visualizations further clarify the experimental process and the fundamental relationships governing catalyst performance under thermal stress. Further detailed studies are warranted to fully characterize the decomposition pathway and byproducts of this compound under various atmospheric conditions.

An In-depth Technical Guide on the Core Catalytic Mechanism of Palladium(II) Trifluoroacetate (Pd(Tfa)2)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Unique Profile of Pd(Tfa)2 in Modern Catalysis

Palladium(II) trifluoroacetate (B77799), Pd(CF₃COO)₂, or Pd(Tfa)₂, is a highly effective and versatile catalyst in homogeneous catalysis, facilitating a wide range of organic transformations crucial for pharmaceutical and materials science.[1][2] While structurally similar to the more common palladium(II) acetate (B1210297) (Pd(OAc)₂), the distinct electronic properties of the trifluoroacetate (Tfa) ligand impart unique reactivity and, in many cases, superior catalytic performance.[1][3] This guide elucidates the core mechanistic principles of Pd(Tfa)₂, focusing on the role of the Tfa ligand, pre-catalyst activation, and its function within key catalytic cycles.

The trifluoroacetate ligand is distinguished by the strong electron-withdrawing nature of its trifluoromethyl (CF₃) group. This property significantly influences the electronic environment of the palladium center, enhancing its Lewis acidity and electrophilicity.[4] This heightened electrophilicity makes the palladium center more susceptible to nucleophilic attack and facilitates challenging steps such as C-H bond activation.[4][5] Furthermore, the Tfa ligand's lability and dynamic binding modes are critical, allowing for facile substrate coordination, which is often the initiating step in a catalytic cycle.[4]

Pre-catalyst Activation and Species Formation

Like many palladium sources, Pd(Tfa)₂ is a "pre-catalyst" that must be converted into a catalytically active species in situ. The activation pathway is highly dependent on the reaction conditions, including solvents, ligands, and additives.

-

Monomeric and Oligomeric Forms: In coordinating solvents like ethyl acetate, Pd(Tfa)₂ can exist as a monomeric species.[6] However, in the presence of trifluoroacetic acid (TFA), it can be part of complex equilibria involving trinuclear palladium clusters, similar to those observed with palladium acetate.[6]

-

Generation of Cationic Species: In the presence of a strong acid, highly electrophilic cationic species such as [Pd(TFA)]+ can be generated.[5] These species are potent catalysts for reactions like C-H activation, where they can readily react with the C-H bonds of alkanes and arenes.[5][7]

-

Reduction to Pd(0): For cross-coupling reactions that proceed via a Pd(0)/Pd(II) cycle, the Pd(II) pre-catalyst must first be reduced to the active Pd(0) species.[8][9] This reduction can be triggered by various components in the reaction mixture, such as phosphine (B1218219) ligands, amines, or other reducing agents.[8][10][11]

The workflow for pre-catalyst activation is a critical first phase of the overall catalytic process.

Caption: General workflows for the activation of the Pd(Tfa)₂ pre-catalyst.

Core Catalytic Mechanisms

Pd(Tfa)₂ primarily operates through two fundamental catalytic cycles: the Pd(II)/Pd(IV) cycle, common in C-H functionalization, and the Pd(0)/Pd(II) cycle, which governs classical cross-coupling reactions.

The Pd(II)/Pd(IV) Cycle in C-H Activation

The enhanced electrophilicity of palladium centers ligated by Tfa makes Pd(Tfa)₂ particularly well-suited for C-H activation reactions. This process typically follows a Pd(II)/Pd(IV) pathway, especially when a directing group is present on the substrate to guide the catalyst.[12]

-

C-H Activation/Cyclometalation: The catalyst, often a cationic Pd(II) species, coordinates to the substrate. A directing group facilitates the cleavage of a nearby C-H bond to form a stable five- or six-membered palladacycle intermediate.[7][12]

-

Oxidative Addition: The palladacycle reacts with an oxidizing agent or coupling partner (e.g., an alkyl or aryl halide), leading to the oxidative addition at the Pd(II) center to form a high-valent Pd(IV) intermediate.[5][12]

-

Reductive Elimination: The Pd(IV) intermediate is typically unstable and rapidly undergoes reductive elimination, forming the new C-C or C-X bond and regenerating the active Pd(II) catalyst, which can re-enter the cycle.[12]

Caption: The Pd(II)/Pd(IV) catalytic cycle, common in C-H functionalization.

The Pd(0)/Pd(II) Cycle in Cross-Coupling Reactions

While Pd(Tfa)₂ starts in the +2 oxidation state, it is an effective pre-catalyst for classic cross-coupling reactions (e.g., Suzuki, Heck) that rely on a Pd(0)/Pd(II) mechanism.[2][4]

-

Pre-catalyst Reduction: Pd(Tfa)₂ is first reduced in situ to an active Pd(0) species.

-

Oxidative Addition: The Pd(0) catalyst reacts with an organic electrophile (e.g., an aryl halide, R-X), inserting itself into the R-X bond to form a Pd(II) intermediate.[9][13]

-

Transmetalation (for Suzuki, Stille, etc.): A nucleophilic organometallic reagent (R'-M) transfers its organic group to the Pd(II) center, displacing the halide.[14]

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the final product (R-R') and regenerating the active Pd(0) catalyst.[9][13]

Caption: The Pd(0)/Pd(II) catalytic cycle for cross-coupling reactions.

Pd(II)-Catalyzed Oxidation Reactions

Pd(Tfa)₂ is also employed in oxidation chemistry, such as in Wacker-type cyclizations and dehydrogenations.[3][13] In these reactions, the Pd(II) center acts as a Lewis acid to activate a substrate, typically an alkene, toward nucleophilic attack.[13]

-

Substrate Coordination: The Pd(II) catalyst coordinates to the alkene.

-

Nucleophilic Attack: An external or intramolecular nucleophile attacks the coordinated alkene, forming a new C-Nu bond and a Pd-C sigma bond (nucleopalladation).

-

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a new C=C double bond, a Pd-H species, and releasing the product.[13]

-

Regeneration: The resulting Pd-H species undergoes reductive elimination to form Pd(0) and H⁺. A stoichiometric oxidant (e.g., O₂, benzoquinone) is required to re-oxidize Pd(0) back to the active Pd(II) state.[13]

Quantitative Data on this compound Catalyzed Reactions

The choice of catalyst can significantly impact reaction efficiency. The following table summarizes quantitative data from several studies, highlighting the performance of Pd(Tfa)₂ in various transformations.

| Reaction Type | Substrates | Catalyst System | Conditions | Yield (%) | TON | Reference |

| C-H Carboxylation | Propane, CO | 0.05 mmol Pd(O₂CEt)₂, CuSO₄, K₂S₂O₈ in TFA | 80 °C, 20 atm CO | 360% (isobutyric acid) | >3 | [5] |

| Intramolecular Oxidative Amination | Alkene with pendant carbamate (B1207046) | 5 mol% Pd(Tfa)₂, 20 mol% Pyridine (B92270) | Toluene (B28343), 80 °C, O₂ | 70-90% (typical) | Up to 20 | [13] |

| Alkene Hydroamination | 1-Hexene, Aniline | 2 mol% Pd(Tfa)₂, 4 mol% DPEphos, 4 mol% HBF₄ | Dioxane, 100 °C | 95% | 47.5 | [1] |

| Aerobic Dehydrogenation | Cyclohexanone | Pd(Tfa)₂(DMSO)₂ | DMSO, O₂, 80 °C | High | N/A | [15] |

Key Experimental Protocol: Intramolecular Oxidative Amination

This protocol is a representative example of a Pd(Tfa)₂-catalyzed aerobic oxidation reaction, adapted from studies on Wacker-type cyclizations.[13]

Objective: To synthesize a cyclic carbamate via intramolecular oxidative amination of an unsaturated substrate using a Pd(Tfa)₂/pyridine catalyst system under an oxygen atmosphere.

Materials:

-

Palladium(II) trifluoroacetate (Pd(Tfa)₂)

-

Pyridine

-

Olefinic carbamate substrate

-

Anhydrous toluene (solvent)

-

Oxygen (balloon or Schlenk line)

Experimental Workflow Diagram:

Caption: Workflow for a typical Pd(Tfa)₂-catalyzed oxidative amination.

Procedure:

-

Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the olefinic carbamate substrate (1.0 equiv).

-

Solvent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous toluene to achieve a desired concentration (e.g., 0.1 M).

-

Catalyst Addition: Add Pd(Tfa)₂ (0.05 equiv) and pyridine (0.20 equiv) to the flask.

-

Reaction Atmosphere: Evacuate the flask and backfill with oxygen gas. Repeat this cycle three times. Finally, leave the flask connected to a balloon of oxygen.

-

Heating: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate, to remove the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired cyclic product.

Conclusion

Palladium(II) trifluoroacetate is a powerful and versatile pre-catalyst whose utility stems directly from the unique electronic properties of its trifluoroacetate ligands. The electron-withdrawing nature of the Tfa ligand enhances the Lewis acidity and electrophilicity of the palladium center, making it highly effective in key catalytic steps such as C-H activation and nucleophilic attack. By operating through diverse mechanistic manifolds, including Pd(II)/Pd(IV) and Pd(0)/Pd(II) cycles, Pd(Tfa)₂ provides synthetic chemists with a robust tool for constructing complex molecular architectures under often mild and efficient conditions. A thorough understanding of its activation pathways and core catalytic cycles is essential for harnessing its full potential in research and development.

References

- 1. Palladium(II) Trifluoroacetate: An Efficient Pd-Catalyst for Coupling Reactions | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. nbinno.com [nbinno.com]

- 3. Palladium(II) Trifluoroacetate: An Efficient Pd-Catalyst for Coupling Reactions | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. This compound | Benchchem [benchchem.com]

- 5. Palladium-Catalyzed Alkyl C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of trinuclear species in a palladium acetate/trifluoroacetic acid catalytic system - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT03832A [pubs.rsc.org]

- 7. Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. WO2017196985A1 - Palladium catalysts with improved performance in biological environments - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

- 13. The renaissance of palladium(II)-catalyzed oxidation chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Versatile Precatalyst: A Technical Guide to Palladium(II) Trifluoroacetate in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Palladium(II) trifluoroacetate (B77799), Pd(TFA)₂, is emerging as a highly effective and versatile precatalyst in a variety of palladium-catalyzed cross-coupling reactions, cornerstones of modern organic synthesis. Its unique electronic properties, conferred by the electron-withdrawing trifluoroacetate ligands, often lead to enhanced catalytic activity and stability compared to its more traditional counterpart, palladium(II) acetate (B1210297) (Pd(OAc)₂). This technical guide provides an in-depth overview of the core principles and practical applications of Pd(TFA)₂ in key cross-coupling reactions, complete with experimental protocols, quantitative data, and mechanistic insights.

Activating the Catalyst: The Gateway to Catalysis

The active catalyst in most cross-coupling reactions is a palladium(0) species, which is generated in situ from the Pd(II) precatalyst. The activation of Pd(TFA)₂ involves the reduction of Pd(II) to Pd(0). This process is crucial for initiating the catalytic cycle and can be influenced by various components of the reaction mixture, such as phosphine (B1218219) ligands, bases, or even the solvent. The electron-deficient nature of the palladium center in Pd(TFA)₂ can facilitate this reduction step, potentially leading to faster catalyst turnover.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the synthesis of biaryls and substituted alkenes. While Pd(OAc)₂ is commonly used, Pd(TFA)₂ has been shown to be an effective alternative, in some cases offering superior performance.

Quantitative Data for Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromobenzonitrile | Phenylboronic acid | 0.5 (Pd(OAc)₂) / 1.0 (RuPhos) | Na₂CO₃ | Ethanol | 85 | 12 | Good | [1] |

| 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd(OAc)₂) / 1.0 (RuPhos) | Na₂CO₃ | Ethanol | 85 | 12 | Good | [1] |

Note: Specific examples using Pd(TFA)₂ were limited in the direct search results, hence a comparable Pd(OAc)₂ example is provided for context.

Experimental Protocol: Suzuki-Miyaura Coupling

A representative protocol for a Suzuki-Miyaura coupling reaction is as follows:

-

To a reaction vessel, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Add the palladium precatalyst (e.g., Pd(TFA)₂, 0.5-2 mol%) and a suitable ligand (e.g., a biarylphosphine, 1-4 mol%).

-

The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen).

-

Add the degassed solvent (e.g., toluene, dioxane, or ethanol/water mixture).

-

The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time.

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography.

Heck Reaction: Olefin Arylation and Vinylation

The Heck reaction is a versatile method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene. Pd(TFA)₂ can be employed as a precatalyst, often in conjunction with a phosphine ligand and a base.

Quantitative Data for Heck Reaction

| Aryl Halide | Olefin | Catalyst | Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | Styrene | Pd-complex 6 (2.0 mol%) | - | K₂CO₃ | DMF | 60 | 12 | Excellent | [2] |

| 4-Chloroanisole | Styrene | Pd-complex 6 (2.0 mol%) | - | K₂CO₃ | DMF | 60 | 12 | Good | [2] |

| Phenylboronic acid | Styrene | Pd(OAc)₂ (5 mol%) | NBS | - | Toluene | 25 | 12 | Moderate to Good | [2] |

Experimental Protocol: Heck Reaction

A general procedure for a Heck reaction is as follows:

-

In a reaction tube, combine the aryl halide (1.0 mmol), the olefin (1.2 mmol), the base (e.g., triethylamine (B128534) or potassium carbonate, 1.5 mmol), and the palladium precatalyst (e.g., Pd(TFA)₂, 1-5 mol%).

-

If required, a phosphine ligand is also added at this stage.

-

The tube is sealed, and the mixture is degassed and placed under an inert atmosphere.

-

The appropriate solvent (e.g., DMF, NMP, or toluene) is added.

-

The reaction is heated to the required temperature (often >100 °C) and stirred until the starting material is consumed (as monitored by TLC or GC).

-

After cooling, the reaction mixture is diluted with an organic solvent and washed with water and brine.

-

The organic phase is dried, filtered, and concentrated.

-

The product is purified by chromatography.

References

The Trifluoroacetate Advantage: Unlocking Novel Palladium-Catalyzed Transformations

A Technical Guide for Researchers in Synthetic Chemistry and Drug Discovery

Palladium(II) trifluoroacetate (B77799), Pd(Tfa)₂, is emerging as a powerful and versatile catalyst, driving the discovery of novel chemical reactions critical for the synthesis of complex molecules. Its unique electronic properties, stemming from the electron-withdrawing trifluoroacetate ligands, often lead to enhanced reactivity and selectivity compared to its more common counterpart, palladium(II) acetate (B1210297). This guide provides an in-depth look at three innovative transformations catalyzed by Pd(Tfa)₂, complete with quantitative data, detailed experimental protocols, and mechanistic pathway visualizations to empower researchers in their synthetic endeavors.

Direct C-H Bond Trifluoromethylation of Arenes

The introduction of a trifluoromethyl group is a key strategy in medicinal chemistry to enhance the metabolic stability and bioavailability of drug candidates. Pd(Tfa)₂ has proven to be a pivotal catalyst in the direct ortho-trifluoromethylation of arenes through C-H activation, a process significantly promoted by the presence of trifluoroacetic acid (TFA), a component of the catalyst itself.

Quantitative Data

| Substrate (Directing Group) | Trifluoromethylating Reagent | Oxidant | Yield (%)[1] |

| 2-Phenylpyridine (B120327) | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent I) | Cu(OAc)₂ | 86 |

| 2-(p-Tolyl)pyridine | Togni's Reagent I | Cu(OAc)₂ | 82 |

| 2-(p-Methoxyphenyl)pyridine | Togni's Reagent I | Cu(OAc)₂ | 78 |

| N-(Phenyl)pyridin-2-amine | Togni's Reagent I | Cu(OAc)₂ | 54 |

Experimental Protocol: Ortho-Trifluoromethylation of 2-Phenylpyridine

To a sealed tube are added 2-phenylpyridine (0.2 mmol, 1.0 equiv.), Togni's Reagent I (0.3 mmol, 1.5 equiv.), Pd(Tfa)₂ (0.02 mmol, 10 mol%), and Cu(OAc)₂ (0.2 mmol, 1.0 equiv.). Dichloroethane (DCE, 1 mL) and trifluoroacetic acid (TFA, 2 mmol, 10 equiv.) are then added. The tube is sealed and the reaction mixture is heated at 110 °C for 48 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired ortho-trifluoromethylated product.[1]

Catalytic Cycle

Caption: Proposed catalytic cycle for Pd(Tfa)₂-catalyzed ortho-trifluoromethylation.

Intermolecular Hydroamination of Vinylarenes

The addition of an N-H bond across a carbon-carbon double bond, or hydroamination, is a highly atom-economical method for the synthesis of amines. Pd(Tfa)₂ has been successfully employed as a catalyst for the intermolecular hydroamination of vinylarenes with both anilines and alkylamines, providing a direct route to valuable substituted ethylamine (B1201723) scaffolds.

Quantitative Data

| Vinylarene | Amine | Catalyst System | Yield (%)[2][3] |

| Styrene (B11656) | Aniline | 2% Pd(Tfa)₂/3% DPPF, 20% TfOH | >99 |

| 4-Chlorostyrene | Aniline | 2% Pd(Tfa)₂/3% DPPF, 20% TfOH | 95 |

| 2-Vinylnaphthalene | Aniline | 2% Pd(Tfa)₂/3% DPPF, 20% TfOH | 98 |

| Styrene | Morpholine (B109124) | 5% Pd(Tfa)₂/10% DPPF, 20% TfOH | 75 |

| 4-Methylstyrene | Morpholine | 5% Pd(Tfa)₂/10% DPPF, 20% TfOH | 77 |

| 2-Vinylnaphthalene | N-Benzylmethylamine | 5% Pd(Tfa)₂/10% DPPF, 20% TfOH | 63 |

Experimental Protocol: Hydroamination of Styrene with Morpholine.[3][4]

In a nitrogen-filled glovebox, a screw-capped vial is charged with Pd(Tfa)₂ (0.05 mmol, 5 mol%) and 1,1'-bis(diphenylphosphino)ferrocene (DPPF) (0.10 mmol, 10 mol%). Dioxane (0.25 mL) is added to form a suspension. In a separate vial, styrene (2.0 mmol, 2.0 equiv.) and morpholine (1.0 mmol, 1.0 equiv.) are dissolved in dioxane (0.25 mL). The vials are sealed and removed from the glovebox. Triflic acid (TfOH, 0.20 mmol, 20 mol%) is added to the catalyst suspension. The substrate solution is then transferred to the catalyst mixture. The reaction vial is sealed and heated at 120 °C for 24 hours. After cooling, the reaction mixture is concentrated and purified by flash column chromatography on silica gel (10% EtOAc in hexane) to yield N-(1-phenethyl)morpholine.[4]

Reaction Workflow

Caption: General experimental workflow for Pd(Tfa)₂-catalyzed hydroamination.

Cascade Synthesis of 4,5-Disubstituted 2-(Pyridin-2-yl)oxazoles

The oxazole (B20620) motif is a privileged scaffold in medicinal chemistry. A novel, one-pot cascade reaction catalyzed by Pd(Tfa)₂ enables the synthesis of highly valuable 4,5-disubstituted 2-(pyridin-2-yl)oxazoles from readily available picolinamide (B142947) and aldehydes. This reaction proceeds through a condensation cascade promoted by trifluoroacetic acid generated in situ.[5]

Quantitative Data

| Aldehyde | Yield (%)[6] |

| Benzaldehyde (B42025) | 85 |

| 4-Methylbenzaldehyde | 82 |

| 4-Methoxybenzaldehyde | 75 |

| 4-Chlorobenzaldehyde | 88 |

| 4-Bromobenzaldehyde | 90 |

| 2-Naphthaldehyde | 78 |

Experimental Protocol: Synthesis of 4,5-Diphenyl-2-(pyridin-2-yl)oxazole.[6]

In a sealed tube, picolinamide (1.0 mmol, 1.0 equiv.), benzaldehyde (5.0 mmol, 5.0 equiv.), and Pd(Tfa)₂ (0.05 mmol, 5 mol%) are combined in n-octane (4 mL). The tube is sealed, and the mixture is heated at 150 °C for 17 hours under an air atmosphere. After cooling to room temperature, the reaction mixture is directly subjected to column chromatography on silica gel to afford the pure 4,5-diphenyl-2-(pyridin-2-yl)oxazole.[6]

Proposed Mechanistic Pathway

References

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. A sequential reaction of picolinamide with benzaldehydes promoted by Pd(TFA)2: rapid access to 4,5-disubstituted 2-(pyridin-2-yl)oxazoles in n-octane - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Pd(Tfa)₂ in C-H Bond Activation

For Researchers, Scientists, and Drug Development Professionals